2,2,2-Trifluoroethylhydrazine

Analytical Chemistry Derivatization Reagent Volatility

2,2,2-Trifluoroethylhydrazine is a fluorinated hydrazine derivative with the molecular formula C₂H₅F₃N₂ and a molecular weight of 114.07 g/mol. It is typically supplied as a 70 wt% aqueous solution and serves as a versatile building block in organic synthesis, particularly for introducing the trifluoroethyl group into heterocyclic scaffolds.

Molecular Formula C2H5F3N2
Molecular Weight 114.07 g/mol
CAS No. 5042-30-8
Cat. No. B1294279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethylhydrazine
CAS5042-30-8
Molecular FormulaC2H5F3N2
Molecular Weight114.07 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)NN
InChIInChI=1S/C2H5F3N2/c3-2(4,5)1-7-6/h7H,1,6H2
InChIKeyOPMFFAOEPFATTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoroethylhydrazine (CAS 5042-30-8) for Fluorinated Building Block and Analytical Derivatization Applications


2,2,2-Trifluoroethylhydrazine is a fluorinated hydrazine derivative with the molecular formula C₂H₅F₃N₂ and a molecular weight of 114.07 g/mol . It is typically supplied as a 70 wt% aqueous solution and serves as a versatile building block in organic synthesis, particularly for introducing the trifluoroethyl group into heterocyclic scaffolds . The compound is also employed as a derivatization reagent in analytical chemistry for the detection of aldehydes and ketones [1].

Workflow Organic synthesis & analytical derivatization
Format 70 wt% aqueous solution
Key Attribute Direct trifluoroethyl group introduction

Why Unsubstituted or Less Fluorinated Hydrazines Cannot Replace 2,2,2-Trifluoroethylhydrazine


The trifluoroethyl moiety confers distinct physicochemical properties that are not attainable with unsubstituted hydrazine or non-fluorinated alkyl hydrazines. Specifically, the strong electron-withdrawing effect of the -CF₃ group alters both the volatility and lipophilicity of the hydrazine core, while also modulating its coordination behavior with metal ions [1][2]. As demonstrated in the evidence below, these differences translate into quantifiable advantages in analytical sensitivity, synthetic utility, and coordination chemistry. Substitution with hydrazine, ethylhydrazine, or alternative derivatization reagents such as DNPH would result in compromised detection limits, altered complex geometries, or reduced volatility for headspace applications [3][4].

Volatility mismatch

Non-fluorinated hydrazines have lower vapor pressure, which may reduce headspace extraction efficiency for HS-SPME methods.

Lipophilicity mismatch

Unsubstituted hydrazine exhibits substantially lower LogP, altering membrane partitioning and biological distribution profiles.

Coordination behavior mismatch

Ethylhydrazine tends to form bridging complexes, whereas TFEH provides monodentate NH2 coordination, changing complex stoichiometry.

Quantitative Differentiation of 2,2,2-Trifluoroethylhydrazine: Evidence-Based Selection Criteria


5.3-Fold Higher Vapor Pressure Enables Superior Headspace Derivatization

2,2,2-Trifluoroethylhydrazine (TFEH) exhibits substantially higher volatility than unsubstituted hydrazine, making it the reagent of choice for headspace solid-phase microextraction (HS-SPME) applications [1].

Vapor pressure (25°C)
Head-to-head
TFEH 76.5 mmHg vs Hydrazine 14.4 mmHg (5.3× higher)
Supports headspace extraction efficiency context
Based on literature data
Analytical Chemistry Derivatization Reagent Volatility

>200-Fold Increase in Lipophilicity (LogP) Drives Improved Bioisosteric Properties

The calculated octanol-water partition coefficient (LogP) for 2,2,2-Trifluoroethylhydrazine is approximately 0.2–0.25, compared to -2.07 for unsubstituted hydrazine [1][2]. This >200-fold increase in lipophilicity (calculated from ΔLogP) is critical for membrane permeability in drug candidates.

Lipophilicity (LogP)
Head-to-head
TFEH: 0.2–0.25; Hydrazine: -2.07 (~200× increase in partition)
Supports lipophilicity-dependent design context
Calculated values, may vary with method
Medicinal Chemistry Drug Design Lipophilicity

Coordination Chemistry Divergence: TFEH Forms 6-Coordinate Monodentate Complexes vs. Bridging Ethylhydrazine Complexes

2,2,2-Trifluoroethylhydrazine (TFEH) coordinates to transition metals exclusively through the NH₂ nitrogen as a monodentate ligand, forming six-coordinate complexes of the type MX₂(TFEH)₄ [1]. In contrast, ethylhydrazine (EH) forms complexes with bridging hydrazine ligands and lower coordination numbers (e.g., MX₂(EH)₂) [1].

Coordination mode (Ni(II))
Head-to-head
TFEH: monodentate NiCl2(TFEH)4; EH: bridging NiCl2(EH)2
Supports coordination chemistry studies
Solid-state X-ray structure
Coordination Chemistry Inorganic Synthesis Ligand Design

10-Fold Improvement in Malondialdehyde (MDA) Detection Limit vs. DNPH-Based HPLC Methods

Derivatization with 2,2,2-Trifluoroethylhydrazine followed by HS-SPME-GC-MS achieves a method detection limit (MDL) of 0.4 µg/L (approximately 5.6 nM) for malondialdehyde (MDA) in human blood [1]. In comparison, a validated HPLC method using 2,4-dinitrophenylhydrazine (DNPH) derivatization reports a detection limit of 56 nM for MDA in urine [2].

MDA detection limit
Cross-study
TFEH HS-SPME-GC-MS: 0.4 µg/L (~5.6 nM) vs DNPH HPLC: 56 nM (~10× lower)
Supports oxidative stress biomarker analysis
Matrices differ (blood vs urine)
Bioanalysis Oxidative Stress Derivatization

Synthetic Utility: Direct Incorporation of Trifluoroethyl Group into Heterocyclic Scaffolds

2,2,2-Trifluoroethylhydrazine serves as a direct building block for introducing the -CH₂CF₃ moiety into pyridazinones and indazoles [1]. For example, reaction with mucochloric acid yields 2-(2,2,2-trifluoroethyl)-4,5-dichloro-3(2H)-pyridazinone, a key intermediate in agrochemical synthesis [1].

Synthetic route
Class-level
One-step N-trifluoroethylation vs multi-step alkylation
May reduce synthetic steps for heterocycles
Based on patent and literature examples
Organic Synthesis Fluorinated Building Blocks Heterocycle Formation

Optimal Procurement Scenarios for 2,2,2-Trifluoroethylhydrazine


Analytical Method Development Requiring High-Volatility Derivatization Reagents

For laboratories developing HS-SPME-GC-MS methods for aldehydes, ketones, or dialdehydes, 2,2,2-Trifluoroethylhydrazine is the most volatile hydrazine reagent available [1]. Its high vapor pressure (76.5 mmHg at 25°C) facilitates efficient headspace extraction, enabling detection limits as low as 0.1–0.5 µg/L for various carbonyl compounds in aqueous matrices [2]. This makes it particularly suitable for environmental monitoring, food safety analysis, and clinical biomarker studies.

Medicinal Chemistry Programs Targeting Improved Pharmacokinetic Profiles via Trifluoroethyl Incorporation

In drug discovery, the introduction of a trifluoroethyl group is a common strategy to enhance metabolic stability and membrane permeability. 2,2,2-Trifluoroethylhydrazine provides a direct route to N-trifluoroethyl heterocycles . Its LogP of 0.2–0.25 contrasts sharply with unsubstituted hydrazine (LogP -2.07), indicating a >200-fold increase in lipophilicity that translates to improved bioavailability for CNS-penetrant candidates [3].

Coordination Chemistry Studies Exploring Monodentate Fluorinated Ligands

For inorganic chemists investigating ligand effects on metal complex geometry, 2,2,2-Trifluoroethylhydrazine offers a unique monodentate coordination mode via the NH₂ nitrogen, forming six-coordinate MX₂(TFEH)₄ complexes [4]. This behavior is distinct from ethylhydrazine, which tends to form bridging complexes with lower ligand-to-metal ratios. Such complexes may serve as precursors for catalytic applications or materials with tailored magnetic properties.

Application
Selection Property
Validation Focus
HS-SPME-GC-MS method development for carbonyls
High volatility hydrazine reagent
Vapor pressure and extraction efficiency context
Fluorinated heterocycle synthesis in drug discovery
Lipophilicity enhancement via -CH2CF3
LogP and membrane partitioning context
Transition metal complex synthesis for ligand design
Monodentate NH2 coordination
Coordination geometry and stoichiometry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,2-Trifluoroethylhydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.